7-Ethoxybenzo[d]thiazol-2(3H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H9NO2S |
|---|---|
Molecular Weight |
195.24 g/mol |
IUPAC Name |
7-ethoxy-3H-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C9H9NO2S/c1-2-12-7-5-3-4-6-8(7)13-9(11)10-6/h3-5H,2H2,1H3,(H,10,11) |
InChI Key |
YMXHBHABMSBMMB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=C1SC(=O)N2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations for 7 Ethoxybenzo D Thiazol 2 3h One and Its Analogues
Established Synthetic Pathways to Benzo[d]thiazol-2(3H)-one Ring Systems
The construction of the benzo[d]thiazol-2(3H)-one core is typically achieved through cyclization reactions that form the five-membered thiazole (B1198619) ring fused to a benzene (B151609) ring. These methods often involve the use of substituted 2-aminothiophenols as key precursors.
Cyclization Reactions for Heterocycle Formation
A prevalent method for the synthesis of the benzothiazole (B30560) ring system is the condensation of 2-aminothiophenols with various carbonyl compounds or their equivalents. This approach allows for the introduction of diverse substituents at the 2-position of the benzothiazole ring. For instance, the reaction of 2-aminothiophenols with aldehydes, ketones, or carboxylic acids under various catalytic conditions, including Brønsted acids, can lead to the formation of 2-substituted benzothiazoles. researchgate.netiranarze.ir
Another important strategy involves the intramolecular cyclization of ortho-substituted anilines. For example, arylthioureas can undergo nickel-catalyzed intramolecular oxidative C-H functionalization to yield 2-aminobenzothiazoles. prepchem.com
Approaches to Ring Closure of the Benzothiazolone Moiety
The formation of the benzothiazol-2(3H)-one structure specifically requires the introduction of a carbonyl group at the C2 position. This is often accomplished by reacting 2-aminothiophenols with phosgene (B1210022) or its synthetic equivalents. The reaction proceeds through the formation of an intermediate that subsequently cyclizes to form the desired benzothiazolone ring.
An alternative approach involves the cyclization of 2-aminothiophenols with carbon dioxide or its derivatives. For example, the reaction of 2-aminobenzenethiols with CO2 in the presence of a hydrosilane and an ionic liquid catalyst can produce benzothiazoles, and under certain conditions, can be directed towards the formation of benzothiazolones by suppressing the formation of byproducts. iranarze.ir
Specific Synthetic Strategies for 7-Ethoxybenzo[d]thiazol-2(3H)-one Synthesis
The synthesis of this compound requires careful regioselective introduction of the ethoxy group onto the benzene ring, either before or after the formation of the benzothiazolone core.
Precursor Synthesis and Directed Functionalization
A plausible synthetic route to this compound involves the initial synthesis of a precursor molecule that already contains the desired ethoxy group at the correct position. One potential precursor is 2-amino-3-ethoxythiophenol. The synthesis of such a precursor could start from a commercially available substituted phenol, for example, 3-ethoxysalicylaldehyde, which can be converted to a Schiff base with 3-nitroaniline. researchgate.net Subsequent chemical transformations would be required to introduce the thiol group ortho to the amino group.
Another strategy involves the synthesis of 7-hydroxybenzo[d]thiazol-2(3H)-one as an intermediate. The synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives has been reported, where the hydroxyl group is protected during the benzothiazole ring formation and later deprotected. beilstein-journals.orgnih.gov A similar approach could be envisioned for the synthesis of the 7-hydroxy analogue.
Regioselective Ethoxylation Methodologies
Once a 7-hydroxybenzothiazolone intermediate is obtained, the ethoxy group can be introduced via a Williamson ether synthesis. This method involves the O-alkylation of the hydroxyl group using an ethylating agent, such as ethyl iodide or diethyl sulfate (B86663), in the presence of a base like potassium carbonate. beilstein-journals.orgnih.gov The regioselectivity of this reaction is ensured by the pre-existing position of the hydroxyl group.
A patent for the synthesis of 2-nitro-3-methoxyphenol from 2-nitroresorcinol (B108372) and dimethyl sulfate suggests a method for regioselective O-alkylation of a phenol, which could be adapted for ethoxylation. google.com The reaction is carried out in an alkaline medium, and the temperature is controlled to favor the formation of the desired mono-alkoxy product. google.com
Derivatization Strategies for Structural Elaboration of this compound Analogues
The this compound scaffold can be further modified to generate a library of analogues with potentially diverse biological activities. Common derivatization strategies include N-alkylation, N-acylation, and C-H functionalization.
N-alkylation and N-acylation at the nitrogen atom of the thiazolone ring can be achieved using various alkyl halides or acylating agents, respectively. prepchem.com These reactions typically proceed under basic conditions.
N-Alkylation and N-Acylation Reactions
The nitrogen atom within the thiazole ring of benzothiazolone systems is a key site for synthetic modification. N-alkylation and N-acylation reactions introduce a wide variety of functional groups, significantly influencing the molecule's chemical properties and biological activities.
N-Alkylation: The introduction of alkyl groups at the nitrogen atom is a common strategy to create diverse analogues. This reaction typically proceeds by treating the benzothiazolone with an alkyl halide in the presence of a base. The choice of base and solvent system can influence the regioselectivity of the reaction, particularly in scaffolds with multiple potential sites for alkylation. For instance, studies on the alkylation of the 1H-indazole scaffold, a related nitrogen-containing heterocycle, have shown that the combination of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) can favor N-1 substitution for certain substrates. beilstein-journals.org In contrast, using cesium carbonate (Cs2CO3) in dimethylformamide (DMF) can lead to different regioisomeric ratios. beilstein-journals.org The steric and electronic properties of both the benzothiazolone ring substituents and the alkylating agent play a crucial role in determining the outcome of the reaction. beilstein-journals.org
N-Acylation: N-acylation introduces an acyl group to the nitrogen atom, often yielding amide derivatives. This transformation is typically achieved by reacting the benzothiazolone with an acyl chloride or anhydride. Similar to alkylation, the reaction conditions can be tailored to achieve the desired product. In some cases, N-acylation can be a competing reaction with other potential sites of acylation within the molecule, and thus, careful control of the reaction is necessary. niscpr.res.in Research on N-acylthiazolidinethiones has shown that the choice of deprotonating agent and electrophilic species is critical for the stability of the enolates and the resulting product distribution. niscpr.res.inresearchgate.net
The table below summarizes examples of N-alkylation and N-acylation reactions on benzothiazole-related scaffolds, highlighting the diversity of substituents that can be introduced.
| Starting Material | Reagent | Product Type | Reference |
| 1H-Indazole | n-Pentyl bromide, NaH/THF | N-Alkylated | beilstein-journals.org |
| 1H-Indazole | n-Pentyl bromide, Cs2CO3/DMF | N-Alkylated | beilstein-journals.org |
| N-Acylthiazolidinethione | Alkyl Halide | S-Alkylated | niscpr.res.in |
| N-Acylthiazolidinethione | Acyl Chloride | O-Alkylated | niscpr.res.in |
| 2-Aminobenzothiazole (B30445) | Carboxylic Acid Chlorides | N-Acylated | nih.gov |
Substitutional Modifications on the Benzene Ring System
Modifying the benzene ring of the this compound core allows for the fine-tuning of its electronic and steric properties. These modifications can be introduced either by starting with an appropriately substituted precursor or by direct functionalization of the benzothiazole ring system.
Common substitutional modifications include the introduction of:
Halogens: Chloro, bromo, and fluoro groups can be incorporated to alter the lipophilicity and electronic nature of the molecule. nih.gov
Acyl Groups: Friedel-Crafts acylation or related reactions can introduce acyl moieties onto the benzene ring, providing a handle for further synthetic transformations. nih.gov
Nitro Groups: Nitration of the benzene ring can be achieved, and the resulting nitro group can be subsequently reduced to an amino group, allowing for a wide range of further derivatization. scholaris.ca
Chemical Modifications at the 2-Position of the Thiazole Ring
The 2-position of the benzothiazol-2(3H)-one ring system, which contains a carbonyl group, is another key site for chemical modification.
Reactions of the Carbonyl Group: While the carbonyl group is part of a cyclic urethane-like structure, it can still undergo certain reactions. However, more commonly, modifications at this position involve the synthesis of analogues where the 2-oxo group is replaced by other functionalities.
Synthesis of 2-Substituted Analogues: A versatile approach to modify the 2-position is to start with a different precursor, such as 2-aminobenzothiazole. The amino group at the 2-position can then be transformed into a wide array of other functional groups. For example, it can be acylated to form amides or reacted with isocyanates to form ureas. nih.gov
Furthermore, the thiazole ring itself can be synthesized through various methods, such as the Hantzsch thiazole synthesis, which allows for the introduction of different substituents at various positions of the thiazole ring from the outset. nih.govresearchgate.net Oxidative ring-opening of the benzothiazole core under mild conditions has also been reported, leading to the formation of acyl aminobenzene sulfonate esters, which provides another pathway for functionalization. scholaris.ca
Development of Novel Synthetic Routes and Catalytic Applications
The development of new synthetic methodologies for benzothiazolones and their analogues is an active area of research, with a focus on improving efficiency, sustainability, and access to novel structures.
Sustainable and Green Chemistry Approaches in Synthesis
In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods, in line with the principles of green chemistry. iipseries.orgjcchems.com This includes the use of safer solvents, minimizing waste, and employing catalytic methods. researchgate.net
For the synthesis of thiazole-containing compounds, several green approaches have been explored:
Use of Greener Solvents: The use of glycerol (B35011) as a green solvent has been reported for the synthesis of benzothiazole derivatives. researchgate.net
Catalyst-Free Reactions: Some synthetic routes, such as certain Hantzsch cyclizations, can proceed without the need for a catalyst, reducing the environmental impact. researchgate.net
Metal-Free Catalysis: The development of metal-free photoredox catalysis for the synthesis of related isothiazoles represents a sustainable approach for N-S bond formation. rsc.org
One-Pot Reactions: Designing synthetic sequences where multiple steps are carried out in a single reaction vessel (one-pot reactions) can significantly reduce waste and improve efficiency. iipseries.org
The twelve principles of green chemistry provide a framework for designing more sustainable chemical processes, aiming to reduce the environmental footprint of chemical manufacturing. iipseries.orgjcchems.com
Exploration of Microwave-Assisted Synthetic Protocols
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. nih.gov The direct interaction of microwave irradiation with the polar molecules in the reaction mixture leads to rapid and uniform heating. nih.gov
This technology has been successfully applied to the synthesis of various heterocyclic compounds, including benzothiazole derivatives. nih.govresearchgate.net For example, the synthesis of 6-acyl-1,3-benzothiazol-2(3H)-one derivatives and their subsequent conversion to acetic acid and acetamide (B32628) derivatives have been efficiently carried out using microwave irradiation. nih.gov The condensation of 2-aminothiophenol (B119425) with aldehydes to form benzothiazoles has also been achieved rapidly under microwave conditions using glycerol as a solvent. researchgate.net
The table below compares conventional and microwave-assisted synthesis for a selection of triazole derivatives, illustrating the significant advantages of the latter in terms of reaction time and yield. nih.gov
| Product | Conventional Method (Time, h) | Conventional Method (Yield, %) | Microwave Method (Time, min) | Microwave Method (Yield, %) | Reference |
| Trifluoromethyl-substituted spiro triazoles | - | - | 5-7 | 90-95 | nih.gov |
| Triazole-thiazole derivatives | 2-3 | 60-69 | 5-8 | 70-77 | nih.gov |
| Amino-mercapto-triazoles | 1.5-2 | 70-80 | 5-6 | 80-88 | nih.gov |
Advanced Spectroscopic and Analytical Characterization Techniques for Structural Confirmation and Purity Assessment
The unambiguous structural confirmation and purity assessment of newly synthesized compounds like this compound and its analogues are crucial. A combination of advanced spectroscopic and analytical techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental techniques for elucidating the molecular structure. ¹H NMR provides information about the number and types of protons and their connectivity, while ¹³C NMR reveals the carbon skeleton of the molecule. nih.govscholaris.ca The chemical shifts, coupling constants, and integration of the signals are all used to piece together the structure.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn allows for the determination of its elemental composition. nih.gov This is a powerful tool for confirming the identity of the synthesized compound.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups in the molecule. For example, the characteristic absorption bands for C=O (carbonyl), N-H, and C-O bonds can be readily identified.
X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the molecule and the packing in the crystal lattice. researchgate.net
Chromatographic Techniques: Techniques like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are used to monitor the progress of reactions and to assess the purity of the final products.
The combination of these techniques provides a comprehensive characterization of the synthesized molecules, ensuring their structural integrity and purity. nih.govnih.govscholaris.caresearchgate.netrsc.orgdntb.gov.uanih.govrsc.org
Structure Activity Relationship Sar Studies of 7 Ethoxybenzo D Thiazol 2 3h One Derivatives
Analysis of the Impact of the Ethoxy Group's Position and its Chemical Modifications on Biological Activity
The substitution pattern on the benzothiazole (B30560) core, particularly the placement and nature of alkoxy groups, plays a pivotal role in modulating biological activity. The positions on the benzene (B151609) ring of the benzothiazole scaffold, specifically positions 4, 5, 6, and 7, are recognized as active sites for substitution. pharmacyjournal.in
While direct SAR studies comparing the 7-ethoxy position to other positions are not extensively detailed in the provided literature, the general principles of substitution on the benzothiazole ring provide valuable insights. For example, the presence of electron-withdrawing groups, which can include alkoxy groups like ethoxy, at positions 4 or 5 has been correlated with an increase in anti-inflammatory activity. rsc.org The electronic properties conferred by the ethoxy group at the 7-position, as seen in the parent compound 7-Ethoxybenzo[d]thiazol-2(3H)-one, are integral to its interaction with biological targets, likely influencing its pharmacological profile through modulation of enzyme inhibition or receptor binding. evitachem.com Chemical modifications, such as altering the alkyl chain length of the ether (e.g., from ethoxy to methoxy (B1213986) or propoxy), would predictably alter the lipophilicity and steric profile of the molecule, thereby impacting its biological half-life and receptor binding affinity. researchgate.net
Investigation into the Influence of Linker Length and Conformational Flexibility on Receptor Binding and Efficacy
In the design of receptor ligands based on the benzo[d]thiazol-2(3H)-one scaffold, the linker connecting the core structure to another pharmacophoric element, such as a cyclic amine, is a critical determinant of binding affinity and selectivity. The length and flexibility of this linker dictate the molecule's ability to adopt an optimal conformation for interacting with the binding site of a receptor. elsevier.com
A study on benzo[d]thiazol-2(3H)-one analogues targeting sigma (σ) receptors systematically investigated the effect of the linker length by varying the number of methylene (B1212753) units (from n=3 to n=6) separating the benzothiazolone core from an azepane ring. nih.gov The results demonstrated that the length of the alkyl chain significantly influences the binding affinity for both σ-1 and σ-2 receptor subtypes. nih.gov
The conformational flexibility endowed by the linker is a double-edged sword; while it allows the molecule to adapt to the receptor's binding pocket, excessive flexibility can lead to an entropic penalty upon binding, thereby reducing affinity. elsevier.comosu.edu The ideal linker maintains the optimal binding geometries of the pharmacophoric fragments without introducing undue strain or conformational freedom. elsevier.com Research indicates that both the length and specific chemical composition of the linker region are crucial for allowing the flexibility needed for selective binding. nih.gov This is further exemplified in studies of glycosylated foldamers, where the linker length was shown to have a defining influence on the molecule's structural preference and conformation. nih.gov
Table 1: Effect of Linker Length on Sigma Receptor Binding Affinity of Benzo[d]thiazol-2(3H)-one Analogues nih.gov
| Compound | Linker Length (n) | σ-1 Ki (nM) | σ-2 Ki (nM) |
| 5a | 3 | 11.2 ± 1.1 | 24.5 ± 2.6 |
| 5b | 4 | 2.2 ± 0.3 | 12.3 ± 1.9 |
| 5c | 5 | 13.9 ± 1.8 | 10.3 ± 1.5 |
| 5d | 6 | 21.6 ± 2.9 | 15.6 ± 2.1 |
| Data represents the binding affinities (Ki) of analogues where the benzo[d]thiazol-2(3H)-one core is connected to an azepane ring by an alkyl linker of varying length (n = number of methylene units). |
Assessment of the Role of Substituents on the Benzene Ring in Modulating Bioactivity
Substituents on the benzene portion of the benzothiazole ring are powerful modulators of bioactivity. The nature, position, and electronic properties of these substituents can dramatically alter the pharmacological profile of the resulting derivatives. The C-6 and C-7 positions are considered particularly interesting for substitution, as modifications at these sites have been shown to significantly change biological activity. benthamscience.comresearchgate.net
Research has shown that electron-donating groups and halogens can manipulate both antibacterial and antifungal properties. ijper.org For example, placing a chlorine atom at the 6-position was found to cause a notable increase in bioactivity when compared to a fluorine atom at the 5-position. frontiersin.org The presence of hydrophobic moieties is often conducive to cytotoxic activity against cancer cell lines. pharmacyjournal.in More specifically, the introduction of groups like -OH, -OCH3, and -CH3 at the 6-position generally boosts a compound's potency. pharmacyjournal.in In contrast, a chloro group at the 4-position enhances antifungal activity, while a methoxy group at the same position increases antibacterial activity. pharmacyjournal.in
Table 2: Influence of Benzene Ring Substituents on the Biological Activity of Benzothiazole Derivatives
| Position | Substituent | Observed Effect | Reference(s) |
| 4 | -OCH3 | Increased antibacterial activity | pharmacyjournal.in |
| 4 | -Cl | Increased antifungal activity | pharmacyjournal.in |
| 4, 5 | -Cl, -OCH3, -NO2 | Enhanced anti-inflammatory activity | rsc.org |
| 5 | -F | Less bioactive than -Cl at C-6 | frontiersin.org |
| 6 | -OH, -OCH3, -CH3 | Increased potency | pharmacyjournal.in |
| 6 | -Cl | Notable increase in bioactivity | frontiersin.org |
| 6 | Nitro (-NO2) | Noted for potential activity | frontiersin.org |
| 7 | Various | Site for activity-modulating substitutions | researchgate.net |
Evaluation of the Significance of Heterocyclic Ring Modifications for Pharmacological Profiles
Modifications to the heterocyclic thiazole (B1198619) portion of the benzothiazole scaffold, or the fusion of additional heterocyclic rings, provide a vast chemical space for developing new therapeutic agents. nih.gov The C-2 position of the benzothiazole ring is a particularly versatile site for substitution, and its modification is a key strategy in drug design. benthamscience.comnih.gov
Attaching different functional groups at the C-2 position, such as thiol, amino, or pyrazoline moieties, has been shown to strengthen biological activity. pharmacyjournal.in For example, linking a purine (B94841) ring to the benzothiazole core via a thiourea (B124793) (-NHCSNH-) linker appears to be important for antimicrobial effects. ijper.org The creation of hybrid molecules that incorporate other heterocyclic systems, such as pyrazole (B372694) or pyrazolinone, has yielded compounds with significant antibacterial and antifungal activities. ijper.org
Furthermore, the development of molecules that combine the benzothiazole scaffold with other rings like oxadiazole, sulphonamide, or β-lactam has been explored to enhance specific activities, such as anthelmintic or anti-inflammatory properties. researchgate.net These findings underscore the principle that the benzothiazole nucleus acts as a privileged scaffold, where modifications and fusions with other heterocyclic systems can lead to novel compounds with diverse and improved pharmacological profiles. ijpsr.comresearchgate.netresearchgate.net
Comparative SAR Analysis with Related Benzothiazole Scaffolds and Lead Optimization Strategies
Lead optimization is a critical phase in drug discovery that involves refining the structure of a promising compound to enhance its efficacy, selectivity, and pharmacokinetic properties. For benzothiazole derivatives, this often involves comparative SAR analysis of different scaffolds and systematic structural modifications. scilit.comnih.gov
One successful lead optimization strategy involved a series of benzothiazole adamantyl amides identified as antimycobacterial agents. nih.gov By replacing the bulky adamantyl group with various cyclohexyl derivatives, researchers developed advanced lead compounds with excellent potency and a mycobacteria-specific spectrum of activity. This demonstrates how modifying a distal group attached to the core scaffold can yield significant improvements. nih.gov
Another approach involves the systematic exploration of substituents on different parts of the molecule. In a study of phenylacetamide derivatives bearing a benzothiazole nucleus, new compounds were synthesized by keeping the benzothiazole and amide functions unchanged while introducing a variety of substituents on a distal aromatic ring. mdpi.com This allowed for the mapping of preliminary SAR and the identification of derivatives with improved antiproliferative activity. mdpi.com
Comparative analysis of substituent positions on the benzothiazole ring itself is also a key strategy. As noted earlier, placing a chlorine at the C-6 position resulted in greater bioactivity than a fluorine at the C-5 position, providing a clear direction for optimization. frontiersin.org SAR studies on 2-aminobenzothiazole (B30445) and 2-mercaptobenzothiazole (B37678) scaffolds have further illuminated how different core structures and their substituents contribute to anticancer activity, guiding the design of more potent agents. researchgate.net These examples highlight the iterative process of design, synthesis, and testing that underpins the optimization of benzothiazole-based therapeutic leads. scilit.comnih.gov
Pre Clinical Pharmacological and Biological Activity Profiling of 7 Ethoxybenzo D Thiazol 2 3h One
Evaluation of Targeted Bioactivities (e.g., Enzyme Inhibition, Receptor Ligand Binding)
The benzothiazole (B30560) scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets. evitachem.com Consequently, derivatives of this core, including those related to 7-Ethoxybenzo[d]thiazol-2(3H)-one, have been investigated for various enzymatic inhibitory activities.
Phosphodiesterase (PDE) Enzyme Inhibition Kinetics
Currently, there is no publicly available scientific literature detailing the direct evaluation of this compound for inhibitory activity against phosphodiesterase (PDE) enzymes. While PDE inhibitors are crucial in treating various disorders, and other heterocyclic compounds have been explored for this purpose, the specific interaction of this compound with PDE isoforms has not been reported. nih.gov
Carbonic Anhydrase (CA) Isoform Inhibition Studies
Direct inhibition studies on this compound against carbonic anhydrase (CA) isoforms are not specified in the reviewed literature. However, extensive research has been conducted on structurally related benzo[d]thiazole-sulfonamides, using the known CA inhibitor ethoxzolamide (B1671626) (EZA), a sulfonamide derivative of the ethoxy-benzothiazole scaffold, as a lead compound. nih.govnih.gov
A study involving a series of benzo[d]thiazole-5- and 6-sulfonamides revealed potent, isoform-selective inhibition against several human (h) CA isoforms. nih.gov These compounds were synthesized and evaluated for their ability to inhibit the cytosolic isoforms hCA I, II, and VII, as well as the transmembrane, tumor-associated isoform hCA IX. nih.gov The results demonstrated that minor structural modifications to the benzothiazole-sulfonamide scaffold lead to significant changes in inhibitory potency and selectivity. nih.govnih.gov For instance, 2-amino-benzothiazole-6-sulfonamide derivatives showed effective hCA II inhibition, which could be further enhanced through acetylation, mono-phthaloylation, or halogenation. nih.gov Several derivatives achieved subnanomolar or low nanomolar inhibition constants (Kᵢ) and displayed selectivity for hCA II, VII, and IX over hCA I. nih.gov
Table 1: Carbonic Anhydrase Inhibition Data for Selected Benzo[d]thiazole-sulfonamide Derivatives
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA VII (Kᵢ, nM) | hCA IX (Kᵢ, nM) |
| 2-Amino-6-sulfonamide | 225 | 51.5 | 65.4 | 35.7 |
| 2-Acetylamino-6-sulfonamide | 105 | 11.2 | 34.5 | 12.1 |
| 2-Amino-4-bromo-6-sulfonamide | 117 | 8.7 | 45.1 | 8.9 |
| 2-Amino-4-iodo-6-sulfonamide | 156 | 15.1 | 58.5 | 14.8 |
| Ethoxzolamide (EZA) | 74 | 12 | 25 | 28 |
Data sourced from studies on benzo[d]thiazole-5- and 6-sulfonamides. nih.gov
These findings underscore the potential of the benzothiazole scaffold as a basis for developing potent and selective CA inhibitors.
Sigma Receptor Subtype Ligand Binding and Selectivity
There is no available data in the scientific literature regarding the binding affinity or selectivity of this compound for sigma-1 (σ₁) or sigma-2 (σ₂) receptor subtypes. Research into sigma receptor ligands has identified other chemical classes with high affinity, but the benzothiazole core of the subject compound has not been implicated in this specific activity. nih.gov
Histone Deacetylase (HDAC) Inhibition Profiling
While direct HDAC inhibition data for this compound is not available, the benzothiazole moiety is a recognized pharmacophore in the design of histone deacetylase (HDAC) inhibitors. nih.gov HDACs are key epigenetic regulators, and their inhibition is a validated strategy in cancer therapy. nih.govnih.gov
A recent study detailed the design and synthesis of a series of benzothiazole-bearing compounds as potential pan-HDAC inhibitors for the treatment of autosomal dominant polycystic kidney disease (ADPKD). nih.gov Within this series, a lead compound, compound 26 , emerged as a potent inhibitor of multiple HDAC isoforms, with a particularly high sensitivity towards HDAC6. nih.gov This highlights the utility of the benzothiazole scaffold for generating effective HDAC inhibitors.
Table 2: HDAC Inhibition Profile of Benzothiazole Derivative (Compound 26)
| Enzyme Target | IC₅₀ (nM) |
| HDAC1 | < 150 |
| HDAC2 | < 150 |
| HDAC6 | 11 |
Data sourced from a study on benzothiazole derivatives as HDAC inhibitors. nih.gov
The potent activity of these related compounds suggests that the benzothiazole core is a promising starting point for the development of novel HDAC inhibitors. nih.gov
Leucyl-tRNA Synthetase (LeuRS) Inhibition in Mycobacteria
There are no reports of this compound being evaluated as an inhibitor of mycobacterial Leucyl-tRNA Synthetase (LeuRS). The primary research in this area has focused on a different class of boron-containing heterocycles known as benzoxaboroles. nih.govgenscript.com These compounds function via an oxaborole tRNA-trapping (OBORT) mechanism to inhibit protein synthesis. nih.gov
Notably, a compound with a related substitution pattern, (S)-3-(aminomethyl)-7-ethoxybenzo[c] nih.govnih.gov-oxaborol-1(3H)-ol, has been investigated. nih.gov In this molecule, the 7-ethoxy group was found to be important for packing with the Ade76 ribose of the tRNA, which helps to stabilize the boron-tRNA adduct within the enzyme's active site. nih.gov While this demonstrates the utility of an ethoxy group in this specific target class, it is important to note that this compound belongs to the benzoxaborole family, which is structurally distinct from the benzothiazole family.
Acetylcholinesterase (AChE) Inhibition for Neurological Applications
Direct studies on the acetylcholinesterase (AChE) inhibitory activity of this compound have not been reported. However, research into derivatives of the benzothiazole core has identified a novel class of selective AChE inhibitors, which are of interest for therapeutic strategies in neurodegenerative conditions like Alzheimer's disease. nih.gov
One study described the synthesis and evaluation of (E)-2-(benzo[d]thiazol-2-yl)-3-heteroarylacrylonitriles. nih.gov Several compounds in this series demonstrated noteworthy inhibitory activity against AChE, with kinetic studies indicating a competitive mode of inhibition. nih.gov Furthermore, these compounds showed poor inhibition against butyrylcholinesterase (BuChE), indicating a desirable selectivity for AChE. nih.gov
Table 3: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition by Selected (E)-2-(benzo[d]thiazol-2-yl)-3-heteroarylacrylonitrile Derivatives
| Compound | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) | Selectivity Index (BuChE/AChE) |
| 7f | 155 | >3460 | 22.20 |
| 7g | 64 | 474 | 7.40 |
| Galanthamine (Reference) | 0.51 | 10.4 | 20.39 |
Data sourced from a study on (E)-2-(benzo[d]thiazol-2-yl)-3-heteroarylacrylonitrile derivatives. nih.gov
Molecular docking models suggested that these acrylonitrile (B1666552) derivatives bind to the periphery of the AChE active site. nih.gov This work establishes that the benzothiazole skeleton can serve as a foundation for designing novel and selective AChE inhibitors. nih.gov
17β-Hydroxysteroid Dehydrogenase 10 (17β-HSD10) Inhibition
There is no specific information in the reviewed literature indicating that this compound has been evaluated as an inhibitor of 17β-Hydroxysteroid Dehydrogenase 10 (17β-HSD10). However, the benzothiazole scaffold is recognized as a promising starting point for the development of 17β-HSD10 inhibitors. Research into other benzothiazole derivatives has shown that this class of compounds can exhibit inhibitory activity against this enzyme, which is a potential therapeutic target for neurodegenerative disorders such as Alzheimer's disease. The core structure is amenable to various substitutions to optimize potency and selectivity, but specific data for the 7-ethoxy variant is absent.
Comprehensive Pre-clinical Assessment of Broad Biological Responses
A comprehensive pre-clinical assessment of the broad biological responses of this compound is not available in the current body of scientific literature. The following sections detail the general antimicrobial potential of the benzothiazole class of compounds, which may provide a foundation for future investigations into this specific derivative.
While specific data for this compound is lacking, the benzothiazole nucleus is a well-established pharmacophore in the design of antimicrobial agents. Various derivatives have demonstrated a wide spectrum of activity against different microbial species.
No studies were identified that specifically report the antibacterial efficacy of this compound against Gram-positive and Gram-negative bacterial strains. However, a review of benzothiazole derivatives indicated that substitutions at various positions on the benzothiazole ring can significantly influence antibacterial activity. For instance, the introduction of a methoxy (B1213986) thiophene-3-yl moiety at the 7th position of a benzothiazole core has been shown to enhance antibacterial properties. This suggests that the ethoxy group at the 7-position of the target compound could potentially modulate its antibacterial profile, though experimental data is required for confirmation.
There is no available data on the antifungal efficacy of this compound against pathogenic fungi. The broader class of benzothiazoles has been investigated for antifungal properties, with some derivatives showing promising activity. The nature and position of substituents on the benzothiazole ring are critical in determining the antifungal spectrum and potency.
Specific studies on the anti-biofilm activity and quorum sensing modulation of this compound, particularly against Pseudomonas aeruginosa, have not been found. Quorum sensing is a critical mechanism for bacterial communication and virulence, and its inhibition is a key strategy in combating bacterial infections. While some benzothiazole derivatives have been explored as quorum sensing inhibitors, the specific contribution of a 7-ethoxy substituent to this activity remains uninvestigated.
Direct evidence of the antitubercular activity of this compound against Mycobacterium tuberculosis is not present in the reviewed literature. However, research on related structures offers some insights. For example, a study on 3-substituted benzothiophene-1,1-dioxides, a related heterocyclic system, demonstrated that the introduction of an ethoxy group to a benzothiazole-containing compound improved its potency against M. tuberculosis. nih.gov This finding suggests that the 7-ethoxy group in the target compound might confer some level of antitubercular activity, but this hypothesis requires experimental validation.
Anticancer and Cytotoxicity Evaluation in Select Cell Lines
The benzothiazole scaffold is a recurring motif in compounds with demonstrated anticancer properties. evitachem.com Research into the cytotoxic effects of this compound and its derivatives has revealed promising activity against various cancer cell lines.
Derivatives of benzo[d]thiazol-2(3H)-one have been a focus of anticancer research. For instance, a series of 2H-benzo[b] evitachem.comnih.govoxazin-3(4H)-one derivatives linked to 1,2,3-triazoles were synthesized and evaluated for their anticancer activity against several human cancer cell lines, including A549 (lung), Huh7 (liver), MCF-7 (breast), HCT-116 (colon), and SKOV3 (ovary). nih.gov The most potent activity was observed against A549 cells, with compounds 14b and 14c showing the strongest inhibitory effects with IC50 values of 7.59 ± 0.31 μM and 18.52 ± 0.59 μM, respectively. nih.gov These compounds were found to induce apoptosis and increase reactive oxygen species (ROS) levels, suggesting a mechanism of action involving DNA damage and autophagy. nih.gov
Similarly, a study on etoxazole, a compound with a thiazole (B1198619) ring, demonstrated its cytotoxic activity against breast (MCF-7), liver (HepG2), colon (DLD-1), and lung (A549) cancer cell lines. nih.gov The most potent inhibition was seen in the HepG2 cell line with an IC₅₀ value of 33.18 µM. nih.gov Importantly, the IC₅₀ value in healthy HEK-293T cells was significantly higher at 1628.0 µM, indicating a selective cytotoxic effect against cancer cells. nih.gov
Furthermore, new benzo[d]imidazo[2,1-b]thiazole derivatives have shown significant cytotoxic effects on the MCF-7 breast cancer cell line. semanticscholar.org All twelve synthesized derivatives exhibited a good inhibitory effect compared to tamoxifen, with two compounds in particular showing high cytotoxicity. semanticscholar.org
Other related benzothiazole derivatives have also been investigated. For example, N-(6-nitrobenzo[d]thiazol-2-yl)acetamide and 6-nitrobenzo[d]thiazol-2-ol displayed mild but noteworthy cytotoxic properties against the LungA549 human carcinoma cell line, with IC50 values of 68 µg/mL and 121 µg/mL, respectively. researchgate.net Additionally, a series of 2,3-dihydropyrido[2,3-d]pyrimidine-4-one derivatives showed higher cytotoxic activity than pyrrolo[2,1-b] evitachem.comnih.govbenzothiazole derivatives against human lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cell lines. mdpi.com
Fused thiopyrano[2,3-d]thiazole derivatives have also been evaluated for their anticancer activity in NCI60 cell lines, with one compound showing significant influence on leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, prostate cancer, and breast cancer cell lines with GI50 values in the range of 0.37–0.67 μM. nih.gov
The following table summarizes the cytotoxic activity of some benzothiazole derivatives:
| Compound/Derivative | Cell Line | IC50/GI50 Value | Source |
| 2H-benzo[b] evitachem.comnih.govoxazin-3(4H)-one derivative 14b | A549 (lung) | 7.59 ± 0.31 μM | nih.gov |
| 2H-benzo[b] evitachem.comnih.govoxazin-3(4H)-one derivative 14c | A549 (lung) | 18.52 ± 0.59 μM | nih.gov |
| Etoxazole | HepG2 (liver) | 33.18 µM | nih.gov |
| Etoxazole | A549 (lung) | 91.38 µM | nih.gov |
| Etoxazole | HEK-293T (healthy) | 1628.0 µM | nih.gov |
| N-(6-nitrobenzo[d]thiazol-2-yl)acetamide | LungA549 | 68 µg/mL | researchgate.net |
| 6-nitrobenzo[d]thiazol-2-ol | LungA549 | 121 µg/mL | researchgate.net |
| Fused thiopyrano[2,3-d]thiazole derivative 3f | Various | 0.37–0.67 μM | nih.gov |
Antidiabetic and Hypoglycemic Effects, including Glucose Uptake Modulation
The thiazolidinedione class of molecules, which shares a structural similarity with this compound, has been instrumental in the treatment of type 2 diabetes mellitus by lowering elevated blood glucose levels. nih.gov This has spurred investigations into the antidiabetic potential of other benzothiazole derivatives.
A study on N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives revealed that several of these compounds exhibited significant in vivo antidiabetic activity in a non-insulin-dependent diabetes mellitus rat model by lowering plasma glucose levels. nih.gov The proposed mechanism of action for these compounds is the inhibition of the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme. nih.gov
The uptake of glucose is a critical process in managing diabetes. The fluorescent glucose analog, 6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-Deoxyglucose (6-NBDG), is utilized to measure glucose uptake in retinal cells, which express various glucose transporters (GLUTs). nih.gov While this specific assay has not been reported for this compound, it represents a potential method for evaluating its effect on glucose uptake modulation.
Anti-inflammatory and Analgesic Properties
Benzothiazole derivatives are recognized for their wide range of pharmacological effects, including anti-inflammatory properties. nih.gov A series of benzo[d]thiazol-2(3H)-one derivatives have been identified as potent and selective CB2 agonists, which are known to modulate inflammation. nih.gov One compound from this series, in particular, demonstrated the ability to counteract colon inflammatory processes in vivo. nih.gov
The anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with a 1,2,3-triazole moiety has also been investigated. nih.gov Several of these compounds showed promising anti-inflammatory effects in lipopolysaccharide (LPS)-induced BV-2 microglial cells without significant cytotoxicity. nih.gov
In terms of analgesic activity, N-(benzo[d]thiazol-2-yl)acetamide and its 6-nitro derivative have been evaluated using the acetic acid-induced writhing test in mice. researchgate.net At a dose of 100 mg/kg, these compounds showed a significant reduction in writhing response, indicating analgesic potential. researchgate.net Specifically, in the first 5 minutes of observation, they produced 76% and 66% reductions in writhing, respectively. researchgate.net In the subsequent 5 minutes, the reductions were 81% and 75%. researchgate.net
Furthermore, a series of thiazole-bearing quinazolin-4-ones were synthesized and screened for their anti-inflammatory and analgesic activities. nih.gov One of the compounds showed a maximum anti-inflammatory activity of 38.35% and analgesic activity of 37.36%. nih.gov Similarly, newly synthesized benzo[d]thiazol-2-amine derivatives have shown both analgesic and anti-inflammatory responses in hot plate and carrageenan-induced rat paw edema models. preprints.org
The following table summarizes the analgesic activity of some benzothiazole derivatives:
| Compound/Derivative | Test Model | Result | Source |
| N-(benzo[d]thiazol-2-yl)acetamide | Acetic acid-induced writhing | 76% reduction (0-5 min), 81% reduction (5-10 min) | researchgate.net |
| N-(6-nitrobenzo[d]thiazol-2-yl)acetamide | Acetic acid-induced writhing | 66% reduction (0-5 min), 75% reduction (5-10 min) | researchgate.net |
| Thiazole-bearing quinazolin-4-one | Carrageenan-induced paw edema | 38.35% anti-inflammatory activity | nih.gov |
| Thiazole-bearing quinazolin-4-one | Not specified | 37.36% analgesic activity | nih.gov |
Antidepressant and Anticonvulsant Effects
The central nervous system (CNS) activity of benzothiazole derivatives has been an area of active research. nih.gov A study focusing on benzo[d]thiazol-2(3H)-one derivatives investigated their antidepressant and anticonvulsant effects. nih.govnih.gov In a forced swimming test, two derivatives, 2c and 2d, demonstrated significant antidepressant effects, showing a higher percentage decrease in immobility duration (89.96% and 89.62%, respectively) compared to fluoxetine (B1211875) (83.62%). nih.govnih.gov The proposed mechanism for this antidepressant activity is an increase in the concentrations of serotonin (B10506) and norepinephrine (B1679862). nih.govnih.gov
Another novel 5-HT3 receptor antagonist, N-(benzo[d]thiazol-2-yl)-3-ethoxyquinoxalin-2-carboxamide (6k), has also shown antidepressant-like effects in rodent behavioral tests. researchgate.net This compound reduced immobility time in the forced swim test and potentiated 5-hydroxytryptophan (B29612) (5-HTP)-induced head twitches, indicating an increase in serotonergic neurotransmission. researchgate.net
Regarding anticonvulsant activity, several new thiazolo[3,2-a] evitachem.comnih.govdiazepine and benzo[d]thiazolo[5,2-a] nih.govnih.govdiazepine analogues have been synthesized and evaluated. nih.gov Certain compounds provided 100% protection against pentylenetetrazole (PTZ)- and bicuculline-induced seizures. nih.gov The mechanism of action for these compounds is suggested to be as GABA(A) receptor agonists. nih.gov
Furthermore, thiazole-bearing 4-thiazolidinones have been investigated as new anticonvulsant agents, with some compounds showing excellent activity in both pentylenetetrazole-induced seizure and maximal electroshock seizure tests. mdpi.com Derivatives of 1,2,4-triazole (B32235) have also been a focus of anticonvulsant drug design, with many compounds showing activity in various seizure models. nih.gov
Antioxidant Activity Assessment
Benzothiazole derivatives are known to possess antioxidant properties. nih.gov The antioxidant potential of these compounds often stems from their ability to scavenge free radicals and chelate metal ions.
A study on 2-styrylbenzothiazole (B224385) derivatives evaluated their antioxidant activity using DPPH, FRAP, and ORAC assays. nih.gov While most derivatives showed limited activity, a compound with a catechol moiety (BZTst4) exhibited promising antioxidant potential. nih.gov
In another study, a new water-soluble catechol hydrazinyl-thiazole (CHT) molecule was synthesized and showed very good antioxidant activity in in vitro evaluations. mdpi.com Its ability to scavenge ABTS•+, DPPH•, and 1O2 radicals was compared to standard antioxidants like ascorbic acid and trolox. mdpi.com The activity of CHT in scavenging ABTS•+ was found to be 3.16 times more intense than that of trolox. mdpi.com
The incorporation of a thiazole ring into antioxidant molecular structures is considered a promising strategy for developing new therapeutic agents to combat oxidative stress. nih.gov Novel thiazolyl-polyphenolic compounds have been synthesized and evaluated, with some exhibiting significantly enhanced antioxidant activity compared to ascorbic acid and Trolox in various assays. nih.gov
Molecular Mechanisms of Action and Identification of Biological Targets
Elucidation of Key Protein Targets and Binding Sites
The benzothiazole (B30560) scaffold is a key feature in a variety of biologically active compounds, and its derivatives have been shown to interact with several key protein targets. nih.gov While direct studies on 7-Ethoxybenzo[d]thiazol-2(3H)-one are not extensively documented in publicly available research, significant insights can be drawn from the analysis of closely related compounds, particularly ethoxzolamide (B1671626), which shares the core benzothiazole structure.
A primary target for benzothiazole-containing compounds is the metalloenzyme carbonic anhydrase (CA). nih.gov Ethoxzolamide, a sulfonamide derivative of 7-ethoxybenzo[d]thiazole, is a potent inhibitor of several human carbonic anhydrase (hCA) isoforms, including hCA I, II, and VII. nih.govnih.gov
X-ray crystallography studies of ethoxzolamide complexed with hCA II have provided a detailed view of its binding within the enzyme's active site. nih.gov The inhibitor binds in a tetrahedral geometry to the zinc ion, a hallmark of sulfonamide-based CA inhibitors. nih.gov Key interactions that stabilize the inhibitor-enzyme complex include:
Coordination with the Zinc Ion: The sulfonamide group of ethoxzolamide directly coordinates with the Zn(II) ion in the active site. nih.gov
Hydrogen Bonding: The inhibitor forms a network of hydrogen bonds with amino acid residues in the active site. Specifically, the sulfonamide moiety interacts with the side chain of Threonine 199. The nitrogen atom of the benzothiazole ring has been observed to form a hydrogen bond with the side chain of Threonine 200, and the exocyclic sulfonamide oxygen atom interacts with the backbone NH of the same residue. nih.gov
The table below summarizes the key interactions of ethoxzolamide with the active site of human carbonic anhydrase II.
| Interacting Component of Ethoxzolamide | Interacting Residue/Ion in hCA II | Type of Interaction | Reference |
| Sulfonamide group | Zn(II) ion | Coordination | nih.gov |
| Sulfonamide group | Threonine 199 | Hydrogen Bond | nih.gov |
| Benzothiazole Nitrogen | Threonine 200 | Hydrogen Bond | nih.gov |
| Exocyclic Sulfonamide Oxygen | Threonine 200 (backbone NH) | Hydrogen Bond | nih.gov |
| Ethoxy group | Hydrophobic pocket | Hydrophobic Interaction | nih.gov |
This table is based on data for ethoxzolamide, a structurally similar compound.
Beyond enzyme inhibition, benzothiazole-based compounds have been investigated for their ability to bind to various receptors. Studies on benzo[d]thiazol-2(3H)-one derivatives have shown an affinity for sigma (σ) receptors, which are membrane-bound proteins expressed in various tissues, including the central nervous system. nih.gov
Structure-activity relationship (SAR) studies of these derivatives have revealed that modifications to the linker length, aryl substitution, and the alkylamine ring significantly impact the binding affinity and selectivity for σ-1 and σ-2 receptor subtypes. nih.gov For instance, certain derivatives have demonstrated low nanomolar affinity for the σ-1 receptor and high selectivity over the σ-2 receptor. nih.gov While these studies were not conducted specifically on this compound, they highlight a potential area of biological activity for this class of compounds.
Mechanistic Pathways Underlying Biological Activity
The biological effects of this compound and its analogs are mediated through specific mechanistic pathways, which can include competitive enzyme inhibition and the targeting of complex regulatory systems in bacteria.
Currently, there is no direct scientific evidence to suggest that this compound functions as an allosteric modulator of its target proteins. Allosteric modulation involves binding to a site on the protein distinct from the active site, causing a conformational change that alters the protein's activity. nih.gov The known mechanisms of action for structurally similar compounds primarily point towards direct interaction with the active site.
The inhibition of carbonic anhydrase by ethoxzolamide is a classic example of competitive inhibition. imrpress.com In this mechanism, the inhibitor competes with the natural substrate (carbon dioxide) for binding to the active site of the enzyme. The binding of the inhibitor to the active site prevents the substrate from binding, thereby blocking the catalytic activity of the enzyme. The potency of this inhibition is quantified by the inhibition constant (Ki), with lower Ki values indicating a stronger inhibitor. Ethoxzolamide exhibits potent inhibition of several CA isoforms with Ki values in the nanomolar range. medchemexpress.com
In addition to targeting host enzymes, benzothiazole derivatives have shown promise as antimicrobial agents by targeting bacterial two-component regulatory systems. These systems are crucial for bacteria to sense and respond to environmental changes, and they regulate a wide range of processes, including virulence and biofilm formation. imrpress.comnih.gov
The Gac/Rsm (Global Regulator of Secondary Metabolism) pathway is a key two-component system in many Gram-negative bacteria, including the opportunistic pathogen Pseudomonas aeruginosa. conicet.gov.ar This pathway controls the expression of numerous virulence factors and is essential for the bacterium's pathogenicity. nih.gov
Studies have shown that 2-aminobenzothiazole (B30445) derivatives can inhibit the Gac/Rsm system. nih.gov The proposed mechanism involves the inhibition of the sensor kinase GacS, which is the first component of the signaling cascade. By inhibiting GacS, these compounds prevent the phosphorylation of the response regulator GacA, thereby disrupting the entire downstream signaling pathway that leads to the expression of virulence genes. nih.gov While these findings are for the broader class of 2-aminobenzothiazoles, they suggest a potential antibacterial mechanism for this compound.
The table below outlines the key components of the Gac/Rsm pathway and the potential point of intervention by benzothiazole derivatives.
| Component | Function | Potential Effect of Benzothiazole Derivatives | Reference |
| GacS | Sensor histidine kinase; autophosphorylates in response to environmental signals. | Inhibition of autophosphorylation. | nih.gov |
| GacA | Response regulator; activated by phosphorylation from GacS. | Reduced phosphorylation, leading to inactivation. | nih.gov |
| RsmY/RsmZ | Small regulatory RNAs; expression is activated by phosphorylated GacA. | Decreased expression. | conicet.gov.ar |
| RsmA | RNA-binding protein; represses translation of target mRNAs. | Increased activity due to lower levels of RsmY/RsmZ, leading to repression of virulence factor expression. | conicet.gov.ar |
This table describes the general mechanism of the Gac/Rsm pathway and the potential intervention by 2-aminobenzothiazole derivatives.
Interactions with Nucleic Acids (DNA Binding and Intercalation)
There is currently no specific information available in the scientific literature that details the interactions of this compound with nucleic acids. Studies investigating the potential DNA binding or intercalation properties of this particular compound have not been published. Research on other benzothiazole derivatives has shown varied interactions with DNA, including groove binding and intercalation, which are dependent on the specific substituents on the benzothiazole core. However, without experimental data for this compound, any potential mode of interaction remains speculative.
Modulation of Cellular Membrane Permeability
The effect of this compound on the permeability of cellular membranes has not been documented in the available research. Investigations into how this compound might traverse or disrupt cell membranes, which is crucial for understanding its bioavailability and potential intracellular effects, have not been reported.
Quantitative Binding Affinity and Kinetic Studies
Comprehensive quantitative studies to determine the binding affinity and kinetics of this compound with any specific biological target are not present in the public domain. Such studies are fundamental for characterizing the potency and mechanism of action of a compound.
Determination of Inhibition Constants (Ki, IC50) and Their Significance
No published data exists detailing the inhibition constants, such as K_i (inhibition constant) or IC_50_ (half-maximal inhibitory concentration), for this compound against any enzyme or receptor. The determination of these values is essential for quantifying the potency of a compound as an inhibitor. Without this information, the potential inhibitory activity of this compound cannot be assessed.
Assessment of Dissociation and Association Rate Constants (Residence Time)
There are no available studies that have measured the dissociation (k_off_) and association (k_on_) rate constants for the binding of this compound to a biological target. Consequently, the residence time of the compound, which is a critical parameter for understanding the duration of its pharmacological effect, remains unknown.
Thermodynamic Characterization of Binding using Isothermal Titration Calorimetry (ITC)
No thermodynamic data from Isothermal Titration Calorimetry (ITC) experiments for this compound have been reported. ITC is a powerful technique used to directly measure the heat changes associated with binding events, providing key insights into the thermodynamic forces driving the interaction, such as enthalpy (ΔH) and entropy (ΔS). The absence of such studies means that the thermodynamic profile of this compound's binding to any potential target is uncharacterized.
Computational Chemistry and Molecular Modeling Investigations
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a ligand, such as 7-Ethoxybenzo[d]thiazol-2(3H)-one, might interact with a biological target.
Prediction of Binding Modes and Conformations within Target Active Sites
No studies were found that specifically detail the binding modes or conformations of this compound within the active sites of any protein targets. Such a study would typically involve:
Preparation of the 3D structure of this compound.
Identification and preparation of a protein target.
Use of docking software to predict the binding pose.
Analysis of the interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the compound and the protein's amino acid residues.
Without such research, the specific interactions and the most stable conformation of this compound within a biological target remain undetermined.
In Silico Screening and Prioritization of Analogs
There is no available research demonstrating the use of this compound as a scaffold in in silico screening campaigns to prioritize analogs. Such a process would involve virtually screening a library of compounds structurally related to this compound against a specific drug target to identify molecules with potentially higher activity or better properties.
Pharmacophore Modeling for Activity Prediction and Lead Optimization
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.
Derivation of Essential Pharmacophore Features
No pharmacophore models have been derived based on the chemical structure of this compound. The development of such a model would require a set of active and inactive molecules to identify the key features, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers, that are crucial for its biological activity.
Application in Virtual Screening and Design of Novel Compounds
As no pharmacophore model for this compound has been published, there are no reports of its application in virtual screening to discover new compounds or in the rational design of novel analogs.
Molecular Dynamics (MD) Simulations for Dynamic Behavior of Ligand-Receptor Complexes
Molecular dynamics simulations provide insights into the movement of atoms and molecules over time, offering a view of the dynamic nature of a ligand-receptor complex.
No molecular dynamics simulation studies have been published for this compound. Such simulations would be valuable for:
Assessing the stability of the predicted binding pose from molecular docking.
Understanding the conformational changes in both the ligand and the protein upon binding.
Calculating the binding free energy to provide a more accurate estimation of the binding affinity.
Analysis of Conformational Changes Upon Ligand Binding
The binding of a ligand to a protein is often a dynamic process that can induce significant conformational changes in both the ligand and the receptor. This mutual adaptation can be explored through computational techniques. Two primary models describe these interactions: the "induced fit" model, where the ligand's presence causes the protein to change shape to achieve optimal binding, and the "conformational selection" model, where the protein exists in a state of equilibrium between multiple conformations, with the ligand preferentially binding to the most favorable one. doi.org
For this compound, molecular dynamics (MD) simulations could be employed to visualize and analyze the conformational landscape of the molecule and its potential binding partners. Such simulations would track the movements of atoms over time, revealing how the ethoxy group and the benzothiazole (B30560) core orient themselves within a binding pocket to maximize interactions.
Evaluation of Binding Stability and Flexibility
Once a ligand is bound, the stability of the resulting complex is paramount. Molecular dynamics simulations are also the primary tool for evaluating this stability. By analyzing the trajectory of the simulation, researchers can calculate the root-mean-square deviation (RMSD) of the protein and ligand, which indicates how much their structures fluctuate from an initial docked pose. A stable complex will exhibit minimal fluctuations over the course of the simulation.
Furthermore, the root-mean-square fluctuation (RMSF) can be calculated for individual amino acid residues of the protein target. This analysis helps to identify which parts of the protein remain rigid and which are more flexible upon binding of this compound. Understanding these changes in flexibility can provide insights into the mechanism of action and potential allosteric effects. The binding free energy, often calculated using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), provides a quantitative measure of the binding affinity.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic properties of a molecule, which are fundamental to its reactivity and interactions.
Electronic Property Characterization (e.g., HOMO-LUMO Gap)
The electronic properties of this compound can be characterized by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. irjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that the molecule is more polarizable and reactive. researchgate.net For benzothiazole derivatives, these calculations can help predict their reactivity in various chemical and biological environments. researchgate.net
Table 1: Illustrative Data for Frontier Molecular Orbital Analysis
| Parameter | Description | Illustrative Value |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 eV |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 5.0 eV |
Energy Minimization and Geometry Optimization of Compounds
Before any computational analysis, the three-dimensional structure of this compound must be optimized to find its most stable conformation (lowest energy state). This process, known as energy minimization or geometry optimization, is performed using quantum mechanical methods like Density Functional Theory (DFT). doi.org The resulting optimized geometry provides accurate bond lengths, bond angles, and dihedral angles, which are essential for subsequent docking and simulation studies.
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profiling
In silico ADMET profiling uses computational models to predict the pharmacokinetic and toxicological properties of a compound. This early-stage assessment is crucial for identifying potential liabilities that could lead to failure in later stages of drug development. nih.gov
For this compound, various ADMET properties can be predicted. Absorption can be estimated by considering its physicochemical properties, such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors, often evaluated against frameworks like Lipinski's Rule of Five. mdpi.com Distribution predictions can indicate whether the compound is likely to cross the blood-brain barrier. Metabolism predictions can identify which cytochrome P450 (CYP) enzymes are likely to metabolize the compound, which is important for predicting drug-drug interactions. mdpi.com Excretion pathways and potential toxicity risks, such as carcinogenicity and mutagenicity, can also be computationally estimated. researchgate.net
Table 2: Illustrative In Silico ADMET Profile
| Property | Parameter | Illustrative Predicted Value |
| Absorption | Human Intestinal Absorption | High |
| Caco-2 Permeability | Moderate | |
| Distribution | Blood-Brain Barrier Penetration | Low |
| Plasma Protein Binding | High | |
| Metabolism | CYP2D6 Inhibitor | No |
| CYP3A4 Inhibitor | No | |
| Toxicity | AMES Mutagenicity | Non-mutagenic |
| hERG Inhibition | Low risk |
Advanced Spectroscopic and Mechanistic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Target Interactions (e.g., Saturation Transfer Difference (STD) NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the interactions between a small molecule ligand and its macromolecular target. Among various NMR techniques, Saturation Transfer Difference (STD) NMR is particularly well-suited for studying weak to medium affinity interactions (in the μM to mM range), which are common in drug discovery. nih.govmdpi.com
The core principle of STD NMR involves selectively saturating the protons of a large receptor protein with radiofrequency pulses. This saturation then transfers to the protons of a ligand that is in close proximity, i.e., bound to the receptor. By subtracting a spectrum where the protein is not saturated from the spectrum where it is, only the signals from the ligand that has received the saturation (the bound ligand) will appear. The intensity of these signals directly correlates with the proximity of each ligand proton to the protein surface, allowing for the mapping of the binding epitope. mdpi.comnih.gov
For 7-Ethoxybenzo[d]thiazol-2(3H)-one, an STD NMR experiment with a target protein would reveal which parts of the molecule are crucial for binding. For instance, stronger STD signals on the protons of the ethoxy group compared to the benzothiazole (B30560) ring would suggest the ethoxy group is more deeply buried in the binding pocket of the protein. This information is invaluable for structure-activity relationship (SAR) studies and for optimizing the ligand's structure to enhance binding affinity.
Table 1: Hypothetical STD NMR Results for this compound Binding to a Target Protein
| Proton Assignment | Chemical Shift (ppm) | STD Amplification Factor (%) | Proximity to Receptor |
| H-4 (Aromatic) | 7.10 | 65 | Moderate Contact |
| H-5 (Aromatic) | 6.95 | 40 | Distal |
| H-6 (Aromatic) | 7.25 | 85 | Close Contact |
| O-CH2 (Ethoxy) | 4.15 | 100 | Very Close Contact |
| CH3 (Ethoxy) | 1.45 | 95 | Very Close Contact |
| N-H (Amide) | 11.50 | 20 | Solvent Exposed |
This interactive table illustrates potential STD NMR data, where higher amplification factors indicate closer proximity of the corresponding protons to the protein's binding surface.
X-ray Crystallography for High-Resolution Ligand-Protein Complex Structures
X-ray crystallography is an unparalleled technique for obtaining high-resolution, three-dimensional structural information of a ligand bound to its protein target. springernature.comnih.govnih.gov This method involves co-crystallizing the ligand with the target protein or soaking the ligand into pre-existing protein crystals. The resulting crystal is then exposed to an X-ray beam, and the diffraction pattern is used to calculate an electron density map, which can be interpreted to build an atomic model of the complex. springernature.comnih.gov
A crystal structure of this compound in complex with its target would provide a static, yet highly detailed, snapshot of the binding mode. It would precisely reveal the orientation of the ligand within the binding pocket and identify the specific amino acid residues involved in key interactions such as hydrogen bonds, hydrophobic contacts, and π-π stacking. frontiersin.orgresearchgate.net This structural information is fundamental for understanding the molecular basis of the ligand's affinity and selectivity and serves as a critical guide for rational drug design. researchgate.net
Table 2: Illustrative Crystallographic Data for a this compound-Protein Complex
| Parameter | Value | Description |
| PDB Code | (Hypothetical) | Unique Protein Data Bank identifier. |
| Resolution (Å) | 1.9 | A measure of the level of detail in the structure. |
| Space Group | P2₁2₁2₁ | Describes the crystal's symmetry. |
| Key H-Bond (Ligand-Protein) | O(ethoxy) --- Tyr84(OH) | Specific hydrogen bond interaction. |
| H-Bond Distance (Å) | 2.8 | Distance for the specified hydrogen bond. |
| Key Hydrophobic Contact | Benzothiazole Ring --- Leu12, Val30 | Key residues forming a hydrophobic pocket. |
This interactive table presents typical data obtained from an X-ray crystallography experiment, detailing the quality of the structure and specific molecular interactions.
UV-Visible Spectroscopy for Elucidating DNA Binding Modes and Interactions
UV-Visible absorption spectroscopy is a widely used technique to investigate the binding of small molecules to DNA. nih.govmdpi.com The interaction typically results in changes to the absorption spectrum of the molecule. A hypochromic effect (decrease in absorbance) often suggests an intercalative binding mode, where the molecule inserts itself between the base pairs of the DNA double helix. This is due to the coupling of the molecule's π-orbitals with those of the DNA bases. Conversely, a hyperchromic effect (increase in absorbance) can indicate groove binding or electrostatic interactions that disrupt the DNA secondary structure. nih.gov Shifts in the wavelength of maximum absorbance (λmax), either a red shift (bathochromic) or blue shift (hypsochromic), also provide evidence of interaction. By titrating the compound with increasing concentrations of DNA, a binding constant (Kb) can be calculated, quantifying the affinity of the molecule for DNA.
Table 3: Example UV-Visible Spectroscopic Data for this compound Titrated with Calf Thymus DNA (ct-DNA)
| Parameter | Value | Interpretation |
| λmax (free compound) | 315 nm | Wavelength of maximum absorbance for the compound alone. |
| λmax (bound compound) | 320 nm | Bathochromic (red) shift upon binding to DNA. |
| Absorbance Change | Hypochromism (25% decrease) | Suggests strong interaction, likely intercalation. |
| Binding Constant (Kb) | 1.5 x 10⁵ M⁻¹ | Quantifies the affinity of the compound for DNA. |
This interactive table summarizes potential UV-Vis titration results, which are used to determine the mode and strength of DNA binding.
Fluorescence Spectroscopy for Probing Binding Events and Mechanistic Insights
Fluorescence spectroscopy is a highly sensitive technique for studying ligand-target interactions. Many proteins contain intrinsic fluorophores, primarily tryptophan residues, whose fluorescence is sensitive to their local environment. The binding of a ligand like this compound into a binding pocket near a tryptophan residue can cause quenching (a decrease) of this fluorescence. By monitoring the quenching as a function of ligand concentration, one can determine binding constants (Ka) and the number of binding sites.
Alternatively, competitive displacement assays are often used, particularly for DNA binding studies. In this approach, a fluorescent probe, such as ethidium bromide (EB), which fluoresces strongly when intercalated into DNA, is used. nih.govnih.gov If this compound can displace the bound EB, a quenching of the EB fluorescence will be observed, providing strong evidence that the compound also binds in an intercalative manner. nih.gov
Table 4: Representative Fluorescence Quenching Data for Protein Binding
| Parameter | Value | Significance |
| Excitation Wavelength (λex) | 295 nm (Tryptophan) | Selectively excites tryptophan residues in the protein. |
| Emission Wavelength (λem) | 340 nm | Maximum fluorescence emission of tryptophan. |
| Stern-Volmer Constant (Ksv) | 2.1 x 10⁴ M⁻¹ | Indicates the efficiency of quenching by the ligand. |
| Binding Constant (Ka) | 3.5 x 10⁵ M⁻¹ | Measures the affinity of the ligand for the protein. |
| Number of Binding Sites (n) | ~1 | Suggests a 1:1 binding stoichiometry. |
This interactive table shows typical parameters derived from a fluorescence quenching experiment to characterize the binding affinity and stoichiometry of a ligand-protein interaction.
Surface Plasmon Resonance (SPR) for Real-time Binding Kinetics and Affinity Measurements
Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for monitoring biomolecular interactions in real time. mdpi.como2h.com In a typical SPR experiment, a target protein is immobilized on a gold-coated sensor chip. A solution containing the ligand (this compound) is then flowed over the chip surface. The binding of the ligand to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
This real-time monitoring allows for the determination of key kinetic parameters: the association rate constant (ka) during the initial binding phase and the dissociation rate constant (kd) during the subsequent washout phase. o2h.com The equilibrium dissociation constant (KD), a measure of binding affinity, can then be calculated as the ratio of kd/ka. SPR provides a comprehensive kinetic profile of the interaction, which is crucial for differentiating between compounds that may have similar affinities but achieve them through different kinetic pathways.
Table 5: Illustrative SPR Kinetic and Affinity Data
| Kinetic Parameter | Value | Unit | Description |
| Association Rate (ka) | 2.5 x 10⁴ | M⁻¹s⁻¹ | The rate at which the complex is formed. |
| Dissociation Rate (kd) | 5.0 x 10⁻³ | s⁻¹ | The rate at which the complex breaks apart. |
| Dissociation Constant (KD) | 200 | nM | Overall binding affinity (kd/ka). A lower KD indicates higher affinity. |
This interactive table displays the kinetic constants that can be determined using SPR, providing a detailed understanding of the binding dynamics.
Electrochemical Investigations of Redox Properties and Their Biological Relevance
Electrochemical methods, such as cyclic voltammetry (CV), can be employed to investigate the redox properties of this compound. These techniques measure the potential at which the compound is oxidized or reduced. The redox behavior of a molecule can be biologically relevant, as it may be involved in generating reactive oxygen species or participating in cellular redox cycles.
Furthermore, electrochemical techniques can be used as an indirect method to study DNA binding. When a molecule binds to DNA, its diffusion to the electrode surface is hindered, leading to a decrease in the electrochemical signal (e.g., peak current in CV). Additionally, a shift in the redox potential upon binding can indicate the nature of the interaction. For example, a positive shift in potential upon binding to DNA is often characteristic of an intercalative binding mode, as intercalation can make the molecule more difficult to oxidize.
Table 6: Hypothetical Cyclic Voltammetry Data for DNA Interaction
| Condition | Anodic Peak Potential (Epa) | Cathodic Peak Potential (Epc) | Peak Current (Ipa) |
| Free Compound | +0.85 V | +0.78 V | 15 µA |
| Compound + ct-DNA | +0.89 V | +0.82 V | 9 µA |
This interactive table illustrates how cyclic voltammetry data might change upon the binding of this compound to DNA, showing a positive shift in potential and a decrease in current, consistent with an intercalative binding mode.
Future Directions and Emerging Research Perspectives for 7 Ethoxybenzo D Thiazol 2 3h One
Rational Design of Next-Generation 7-Ethoxybenzo[d]thiazol-2(3H)-one Derivatives with Enhanced Specificity
The future of drug development centered on this compound lies in the rational design of new derivatives with superior specificity and potency. This approach moves beyond traditional screening to a more targeted methodology, leveraging an understanding of structure-activity relationships (SAR). nih.gov The core strategy involves systematically modifying the parent scaffold to optimize interactions with a specific biological target, thereby enhancing efficacy and minimizing off-target effects.
Key areas for modification include:
Substitution on the Benzene (B151609) Ring: The aromatic ring of the benzothiazole (B30560) core is amenable to electrophilic substitution, allowing for the introduction of various functional groups that can modulate the compound's electronic properties and steric profile. evitachem.com
Modification of the Ethoxy Group: The ethoxy group at the 7-position can be altered, for instance, by changing the alkyl chain length or introducing terminal functional groups. Such modifications can influence solubility, metabolic stability, and target engagement. evitachem.com
N-alkylation/acylation: The nitrogen atom in the thiazole (B1198619) ring offers a site for substitution, a strategy that has been successfully employed with related benzothiazole derivatives to generate diverse chemical libraries. nih.gov
A molecular hybrid strategy, which combines the this compound scaffold with pharmacophores from other known active compounds, represents a powerful design principle. nih.gov For example, by analyzing the docking of related structures with target enzymes like c-Met kinase, researchers can design hybrid molecules that incorporate key binding features, leading to the discovery of highly potent and selective inhibitors. nih.gov This targeted design process is crucial for developing next-generation therapeutic agents with precisely tailored pharmacological profiles.
Exploration of Multitargeting Ligands and Polypharmacological Approaches
Complex and multifactorial diseases, such as Alzheimer's disease (AD), have proven difficult to treat with traditional "one-target, one-molecule" drugs. nih.govnih.gov This has spurred growing interest in polypharmacology and the development of multitarget-directed ligands (MTDLs)—single molecules designed to interact with multiple biological targets relevant to the disease's pathology. nih.govnih.govuniba.it The benzothiazole scaffold is considered a privileged structure for creating such MTDLs. nih.govnih.gov
Research has shown that benzothiazole derivatives can be engineered to simultaneously modulate several key targets in neurodegeneration. nih.govnih.gov For instance, scientists have developed benzothiazole-based compounds that act as ligands for the histamine (B1213489) H3 receptor (H3R) while also inhibiting acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B). nih.govnih.gov The combination of an H3R antagonist pharmacophore with an acetylcholinesterase inhibitor is considered a particularly promising strategy for treating AD. nih.gov
One notable study developed a series of new benzothiazole derivatives, identifying a lead compound, 3s , which displayed potent activity at all four targets. nih.gov Such MTDLs offer the potential for improved therapeutic efficacy compared to single-target agents or combination therapies. nih.gov
Table 1: In-Vitro Activity of a Multitarget Benzothiazole Derivative (Compound 3s)
| Target | Activity Type | Value |
|---|---|---|
| Histamine H3 Receptor (H3R) | Binding Affinity (Kᵢ) | 0.036 µM |
| Acetylcholinesterase (AChE) | Inhibition (IC₅₀) | 6.7 µM |
| Butyrylcholinesterase (BuChE) | Inhibition (IC₅₀) | 2.35 µM |
| Monoamine Oxidase B (MAO-B) | Inhibition (IC₅₀) | 1.6 µM |
Data sourced from a study on novel benzothiazole derivatives as multitargeted-directed ligands. nih.govnih.gov
Future work will likely focus on refining the this compound scaffold to optimize its activity profile against a curated set of targets for specific complex diseases.
Development of Chemical Probes and Imaging Agents Based on the Scaffold
Beyond direct therapeutic use, the this compound structure is an excellent candidate for development into chemical probes and imaging agents. evitachem.com Such tools are invaluable for basic biological research, enabling the study of enzyme mechanisms, the visualization of metabolic pathways, and the validation of new drug targets. evitachem.com
To function as a chemical probe, the core scaffold can be modified in several ways:
Attachment of a Reporter Tag: A fluorescent dye or a biotin (B1667282) tag could be appended to the molecule, allowing for visualization via microscopy or affinity-based purification of its binding partners.
Introduction of a Photoaffinity Label: Incorporating a photoreactive group would enable covalent cross-linking of the probe to its biological target upon UV irradiation, facilitating target identification and characterization.
Radiolabeling: Introduction of a positron-emitting isotope, such as Carbon-11 or Fluorine-18, could transform a derivative into a positron emission tomography (PET) imaging agent. This would allow for the non-invasive visualization and quantification of its target in living subjects, a critical step in drug development and disease diagnosis.
Given that benzothiazole derivatives are known to interact with targets implicated in Alzheimer's disease, developing a PET ligand from the this compound scaffold could provide a novel tool for studying the progression of neurodegenerative diseases.
Identification of Novel Therapeutic Applications Beyond Current Scope
While much research has focused on neurodegenerative diseases, the benzothiazole core is a versatile pharmacophore with a wide spectrum of documented biological activities. nih.gov Future research should explore the potential of this compound derivatives in other therapeutic areas. Studies on related benzothiazole and benzoxazole (B165842) structures provide a roadmap for this exploration.
Potential new applications include:
Anticonvulsant and Antidepressant Effects: A series of benzo[d]thiazol-2(3H)-one derivatives have demonstrated anticonvulsant activity in maximal electroshock (MES) tests and antidepressant-like effects in animal models. The mechanism may involve increasing serotonin (B10506) and norepinephrine (B1679862) concentrations. nih.gov
Anticancer Activity: Various derivatives of related scaffolds like benzo[d]imidazo[2,1-b]thiazole have shown significant cytotoxic effects against human breast cancer (MCF-7) and liver carcinoma (HepG2) cell lines. nih.govsemanticscholar.orgresearchgate.net Furthermore, related benzo[d]oxazol-2(3H)-one derivatives have been developed as potent inhibitors of c-Met kinase, a key target in cancer therapy. nih.gov Other benzothiazole compounds have been investigated as potential anticancer agents targeting the HER enzyme and DNA. nih.gov
Anti-inflammatory and Analgesic Properties: Through in-silico design and subsequent synthesis, benzo[d]thiazol-2-amine derivatives have been identified as potential anti-inflammatory and analgesic agents via inhibition of cyclooxygenase (COX-1 and COX-2) enzymes. researchgate.net
Immunosuppressive Activity: A benzoxazole derivative was found to inhibit T lymphocyte proliferation, suggesting that this class of compounds could be a source of new drugs for treating autoimmune diseases. researchgate.net
This breadth of activity suggests that libraries of this compound derivatives could yield lead compounds for a wide range of human diseases.
Integration of Computational and Experimental Methodologies for Accelerated Drug Discovery
The synergy between computational (in-silico) and experimental methods is revolutionizing drug discovery, and this integrated approach is highly applicable to the this compound scaffold. By combining computational modeling with chemical synthesis and biological testing, the discovery pipeline can be made significantly more efficient and cost-effective.
Key integrated methodologies include:
Molecular Docking: As demonstrated in studies on related benzothiazole derivatives, molecular docking can be used to predict how different compounds will bind to the active site of a target protein, such as c-Met kinase, estrogen receptors, or COX enzymes. nih.govnih.govresearchgate.net This allows for the pre-screening of virtual compound libraries and the prioritization of candidates for synthesis.
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies can build mathematical models that correlate the chemical structures of a series of compounds with their biological activity. These models can then predict the activity of new, unsynthesized derivatives, guiding the design of more potent molecules.
In-Silico ADMET Prediction: Computational tools can estimate the drug-like properties of designed molecules, including their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles. researchgate.net This helps to identify and eliminate compounds with unfavorable properties early in the discovery process, long before costly experimental testing.
By first using computational methods to design and screen virtual derivatives of this compound, researchers can focus their synthetic efforts on a smaller number of highly promising compounds, accelerating the journey from lead compound to clinical candidate. researchgate.net
Q & A
Basic: How can I optimize the synthesis of 7-Ethoxybenzo[d]thiazol-2(3H)-one?
Methodological Answer:
The synthesis typically involves cyclization of substituted benzothiazole precursors. Key steps include:
- Substituent introduction: Use nucleophilic aromatic substitution (e.g., ethoxy group placement) under anhydrous conditions with NaH in acetonitrile .
- Thiazolidinone ring formation: Employ condensation reactions with thiourea derivatives, monitored by TLC for intermediate stability. Adjust reaction time (12–24 hrs) and temperature (80–100°C) to improve yield .
- Purification: Column chromatography with silica gel (hexane/ethyl acetate gradient) ensures purity. Validate via melting point and NMR .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR: Assign peaks for ethoxy (-OCH2CH3, δ ~1.3–1.5 ppm for CH3, δ ~4.0–4.2 ppm for OCH2) and thiazolidinone carbonyl (C=O, δ ~165–170 ppm in 13C) .
- HRMS: Confirm molecular ion [M+H]+ with <2 ppm error. Use electrospray ionization (ESI) in positive mode .
- IR Spectroscopy: Identify C=O stretch (~1700 cm⁻¹) and C-S bonds (~650 cm⁻¹) to rule out oxidation byproducts .
Advanced: How do substituents on the benzothiazole core influence biological activity?
Methodological Answer:
- Ethoxy Group Impact: The ethoxy group enhances lipophilicity, improving blood-brain barrier penetration in neuroprotection studies. Compare analogs with methoxy or hydroxyl groups to assess pharmacokinetics .
- Thiazolidinone Modifications: Introduce electron-withdrawing groups (e.g., -NO2) at C5 to boost antimicrobial activity. Use MIC assays against S. aureus to quantify effects .
- SAR Workflow: Synthesize derivatives via Cu-catalyzed azide-alkyne cycloaddition (CuAAC), then test in enzyme inhibition assays (e.g., acetylcholinesterase for Alzheimer’s models) .
Advanced: What mechanistic insights explain tautomerism in thiazolidinone derivatives?
Methodological Answer:
- Equilibrium Dynamics: In solvents like CDCl3, this compound exists in equilibrium with its enol tautomer. Use 1H NMR to monitor ratios (e.g., integration of NH vs. OH protons) .
- Solvent Effects: Polar aprotic solvents (DMSO) stabilize the keto form, while nonpolar solvents (toluene) favor enol tautomers. Adjust reaction conditions accordingly to control product distribution .
Advanced: How should I address contradictory biological activity data across studies?
Methodological Answer:
- Assay Variability: Standardize protocols (e.g., cell line viability assays using MTT vs. resazurin). For neuroprotection studies, confirm oxygen-glucose deprivation (OGD) model consistency .
- Impurity Analysis: Check for residual solvents (DMSO) via GC-MS, which may artifactually enhance activity. Repurify compounds with >95% HPLC purity .
- Meta-Analysis: Cross-reference IC50 values with structural analogs (e.g., nitro-substituted benzothiazoles) to identify trends in potency .
Basic: What biological assays are suitable for evaluating its neuroprotective potential?
Methodological Answer:
- In Vitro Models: Use SH-SY5Y neurons under oxidative stress (H2O2 exposure). Measure caspase-3 activation via fluorogenic substrates .
- In Vivo Validation: Administer 10–50 mg/kg (i.p.) in rodent stroke models. Assess infarct volume via TTC staining and behavioral tests (e.g., rotarod) .
Advanced: How can I employ computational modeling to predict binding modes?
Methodological Answer:
- Docking Studies: Use AutoDock Vina with protein targets (e.g., Aβ1-42 for Alzheimer’s). Set grid boxes around active sites (e.g., 20 ų) and validate with co-crystallized ligands .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and hydrogen bond occupancy .
Basic: How do I improve solubility for in vitro assays?
Methodological Answer:
- Co-Solvent Systems: Use DMSO/PBS mixtures (<0.1% DMSO) to avoid cytotoxicity. For aqueous solubility <1 mg/mL, prepare stock solutions in β-cyclodextrin .
- Prodrug Design: Introduce phosphate esters at the ethoxy group, which hydrolyze in physiological conditions .
Advanced: What strategies mitigate degradation during storage?
Methodological Answer:
- Temperature Control: Store at –20°C under argon to prevent oxidation. Monitor via accelerated stability studies (40°C/75% RH for 4 weeks) .
- Lyophilization: Freeze-dry in presence of trehalose (1:1 w/w) to stabilize amorphous forms. Confirm stability via DSC .
Advanced: How can I design a high-throughput screening (HTS) pipeline for analogs?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
